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Compound of Interest

Compound Name: N-Methylmorpholine hydrochloride

CAS No.: 3651-67-0

Cat. No.: B1228857

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Methylmorpholine (NMM) is a cyclic tertiary amine widely employed in organic synthesis as a

weak base. Its hydrochloride salt, N-Methylmorpholine hydrochloride (NMM·HCl), is often

utilized to create buffered reaction conditions, particularly in reactions sensitive to pH changes,

such as amide bond formation and peptide synthesis. The pKa of the conjugate acid of NMM is

approximately 7.4, making it an effective buffer in the physiological pH range. These application

notes provide a comprehensive overview of the experimental setup for utilizing NMM·HCl in key

organic synthesis applications, including its role in the formation of amide bonds and the

preparation of coupling agents.

Key Applications
N-Methylmorpholine and its hydrochloride salt are integral components in a variety of organic

transformations:
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Amide Bond Formation and Peptide Synthesis: NMM is a commonly used base in peptide

coupling reactions to neutralize the protonated amino group of the incoming amino acid and

to facilitate the activation of the carboxylic acid component.[1][2] The in situ formation of

NMM·HCl or the use of an NMM buffer helps maintain the optimal pH for efficient coupling

and minimizes side reactions like racemization.[1]

Synthesis of Coupling Reagents: NMM is a key reactant in the synthesis of important

coupling reagents. A notable example is the preparation of 4-(4,6-dimethoxy-1,3,5-triazin-2-

yl)-4-methylmorpholinium chloride (DMTMM), a highly effective condensing agent for amide

and ester formation.[3][4][5]

General Base Catalysis: Due to its mild basicity, NMM can be used as a catalyst in various

reactions, including the generation of polyurethanes.

Quantitative Data Summary
The following tables summarize quantitative data for representative reactions involving N-

Methylmorpholine.

Table 1: Synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride

(DMTMM)

Reactants

Stoichiomet
ry
(Equivalent
s)

Solvent
Reaction
Time

Temperatur
e

Yield (%)

2-chloro-4,6-

dimethoxy-

1,3,5-triazine

(CDMT)

1.0 THF 1 hour
Room

Temperature
Quantitative

N-

Methylmorph

oline (NMM)

1.2 THF 1 hour
Room

Temperature
Quantitative

Table 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Step
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Amino
Acid
Activatio
n
Reagents

Stoichio
metry
(Equivale
nts vs.
Resin)

Solvent
Coupling
Time

Temperat
ure

Coupling
Yield (%)

Purity (%)
(Example
Peptide)

Fmoc-

Amino Acid
5.0

20% NMM

in DMF

4 - 24

hours

Room

Temperatur

e

>90

Comparabl

e to

PyBOP

HATU 4.5
20% NMM

in DMF

4 - 24

hours

Room

Temperatur

e

>90

Comparabl

e to

PyBOP

HOAt 4.5
20% NMM

in DMF

4 - 24

hours

Room

Temperatur

e

>90

Comparabl

e to

PyBOP

DMTMM 3.0 NMP 5 minutes

Room

Temperatur

e

>90

Comparabl

e to

PyBOP

DIPEA 6.0 NMP 5 minutes

Room

Temperatur

e

>90

Comparabl

e to

PyBOP

Experimental Protocols
This protocol describes the preparation of a 10 mM NMM buffer, which is useful for various

biochemical and organic reactions requiring a stable pH.

Materials:

N-Methylmorpholine (NMM)

Deionized Water (MilliQ or equivalent)

1 M Hydrochloric Acid (HCl) solution
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pH meter

Procedure:

In a fume hood, add approximately 950 mL of deionized water to a 1 L beaker.

While stirring, add the required volume of N-Methylmorpholine to achieve a final

concentration of 10 mM.

Calibrate the pH meter according to the manufacturer's instructions.

Place the pH electrode in the NMM solution and monitor the pH.

Slowly add the 1 M HCl solution dropwise to the stirring NMM solution.

Continue adding HCl until the pH of the solution reaches 7.5.

Transfer the buffer solution to a 1 L volumetric flask and add deionized water to the mark.

Store the buffer at 4°C.

This protocol details the synthesis of the coupling agent DMTMM from N-Methylmorpholine and

2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[3][4]

Materials:

2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

N-Methylmorpholine (NMM)

Anhydrous Tetrahydrofuran (THF)

Round-bottom flask

Magnetic stirrer

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:
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Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

Dissolve one equivalent of CDMT in anhydrous THF at room temperature.

To the stirring solution, add 1.2 equivalents of N-Methylmorpholine (NMM) dropwise.

Stir the reaction mixture at room temperature for 1 hour. A white precipitate of DMTMM will

form.

Collect the precipitate by filtration.

Wash the solid with a small amount of cold THF.

Dry the resulting white solid under vacuum to obtain DMTMM in quantitative yield.

This protocol outlines a general procedure for the coupling of an Fmoc-protected amino acid to

a resin-bound peptide using NMM as the base.[6]

Materials:

Fmoc-protected amino acid

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

HOAt (1-Hydroxy-7-azabenzotriazole)

N-Methylmorpholine (NMM)

Anhydrous N,N-Dimethylformamide (DMF)

Peptide synthesis resin with a free amino group

Peptide synthesis vessel

Procedure:

Swell the resin in DMF within the peptide synthesis vessel.
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Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the

N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

Amino Acid Activation: In a separate vial, dissolve 5 equivalents of the Fmoc-protected

amino acid, 4.5 equivalents of HATU, and 4.5 equivalents of HOAt in a 20% (v/v) solution of

N-Methylmorpholine in DMF.

Coupling: Add the activated amino acid solution to the deprotected resin in the synthesis

vessel.

Agitate the mixture at room temperature for at least 4 hours. The reaction progress can be

monitored using a ninhydrin test.

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with

DMF.

The resin is now ready for the next deprotection and coupling cycle.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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